Lipophilicity (LogP) Comparison
The target compound (CAS 90087-36-8) exhibits a computed XLogP3 of 1.5 [1], which is 1.74–1.87 log units higher than the unsubstituted isoxazole-4-carboxylic acid (CAS 6436-62-0; LogP = -0.24 to 0.37) and approximately 0.3–0.5 log units higher than the mono-substituted 5-isopropylisoxazole-4-carboxylic acid (CAS 134541-05-2; LogP = 1.1–1.5) . This increased lipophilicity enhances predicted membrane permeability while retaining a topological polar surface area of 63.3 Ų, keeping the compound within favorable drug-like space [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; ACD/LogP = 1.55; LogP (other source) = 1.80 [1][2] |
| Comparator Or Baseline | Isoxazole-4-carboxylic acid: LogP = -0.24 to 0.37 ; 5-Isopropylisoxazole-4-carboxylic acid: LogP = 1.1–1.5 |
| Quantified Difference | ΔLogP ≈ +1.7 to +1.9 vs. parent isoxazole-4-carboxylic acid; ΔLogP ≈ +0.3 to +0.5 vs. 5-isopropyl analog without 3-methyl |
| Conditions | Computed values: XLogP3 (PubChem), ACD/LogP (ChemSpider), and experimental LogP from multiple sources; all at 25 °C |
Why This Matters
The higher LogP directly impacts passive membrane permeability, tissue distribution, and off-target binding potential, making the 5-isopropyl-3-methyl substitution pattern critical for achieving target exposure in cell-based and in vivo assays.
- [1] PubChem. (2025). Compound Summary for CID 4962165: Computed XLogP3 = 1.5. View Source
- [2] Molbase. (2025). 5-Isopropyl-3-methylisoxazole-4-carboxylic acid – LogP: 1.8046. View Source
